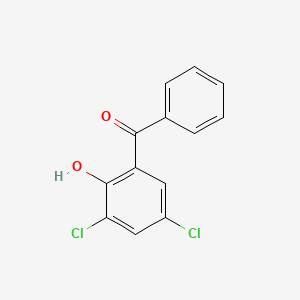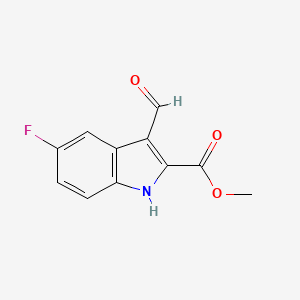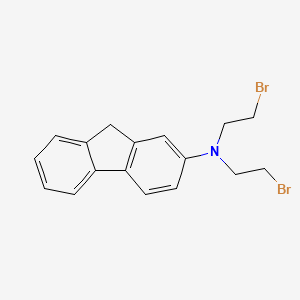
Mercury, bis(trifluoromethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, bis(trifluoromethylthio)-, also known as bis(trifluoromethylthio)mercury, is an organomercury compound with the chemical formula C₂F₆HgS₂. This compound is characterized by the presence of two trifluoromethylthio groups attached to a central mercury atom. It is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(trifluoromethylthio)-, typically involves the reaction of mercury(II) chloride with trifluoromethylthiolating agents. One common method is the reaction of mercury(II) chloride with trifluoromethylthiolating reagents such as silver trifluoromethylthiolate (AgSCF₃) under controlled conditions. The reaction is usually carried out in polar solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for mercury, bis(trifluoromethylthio)-, are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Mercury, bis(trifluoromethylthio)-, undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylthio groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Complex Formation: It can form complexes with other metal ions and organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with mercury, bis(trifluoromethylthio)-, include halogens, organometallic compounds, and oxidizing or reducing agents. Reaction conditions often involve polar solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving mercury, bis(trifluoromethylthio)-, depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethylthio groups, while oxidation reactions may produce mercury compounds with higher oxidation states .
Scientific Research Applications
Mercury, bis(trifluoromethylthio)-, has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its effects on biological systems.
Mechanism of Action
The mechanism of action of mercury, bis(trifluoromethylthio)-, involves its ability to interact with various molecular targets. The trifluoromethylthio groups can participate in electron transfer processes, influencing the reactivity of the compound. The mercury atom can form coordination complexes with other molecules, affecting their chemical behavior. These interactions are crucial for its applications in synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Mercury, bis(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of trifluoromethylthio groups.
Mercury, bis(pentafluorophenyl)-: Contains pentafluorophenyl groups attached to the mercury atom.
Mercury, bis(trifluoromethoxy)-: Features trifluoromethoxy groups instead of trifluoromethylthio groups.
Uniqueness
Mercury, bis(trifluoromethylthio)-, is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as high electronegativity and lipophilicity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and stability under harsh conditions .
Properties
IUPAC Name |
mercury(2+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACEJBZGFEEJE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21259-75-6 |
Source


|
| Record name | Mercury, bis(trifluoromethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)





![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)

